
3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one is an organic compound with a complex structure that includes a pyrrolidinone ring substituted with chloro and chloromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one typically involves multiple steps. One common method involves the chlorination of a precursor compound, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The formation of the pyrrolidinone ring itself is a cyclization reaction.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or chloromethyl groups.
科学研究应用
3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one involves its interaction with specific molecular targets. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The pyrrolidinone ring structure also plays a role in the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-(chloromethyl)pyrrolidin-2-one
- 3-Chloro-4-(methyl)pyrrolidin-2-one
- 1-Pentyl-3-chloropyrrolidin-2-one
Uniqueness
3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one is unique due to the presence of both chloro and chloromethyl groups, which provide distinct reactivity and potential for diverse chemical modifications. Its pentyl substitution also contributes to its unique physical and chemical properties compared to other similar compounds.
属性
CAS 编号 |
61213-15-8 |
|---|---|
分子式 |
C10H17Cl2NO |
分子量 |
238.15 g/mol |
IUPAC 名称 |
3-chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one |
InChI |
InChI=1S/C10H17Cl2NO/c1-2-3-4-5-13-7-8(6-11)9(12)10(13)14/h8-9H,2-7H2,1H3 |
InChI 键 |
QRTCMWASMUSDJF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1CC(C(C1=O)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


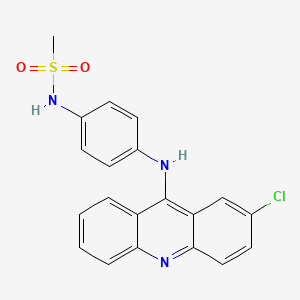

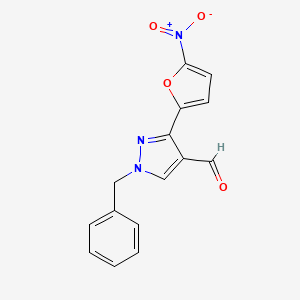

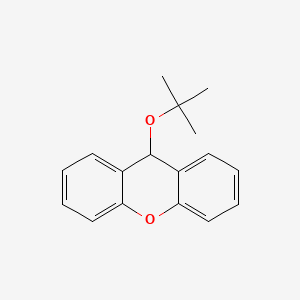
![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)
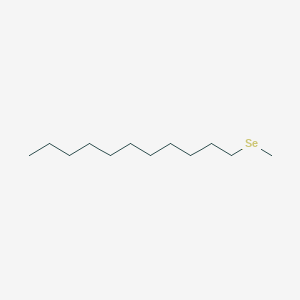


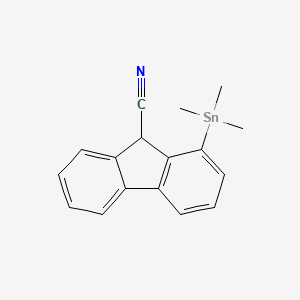
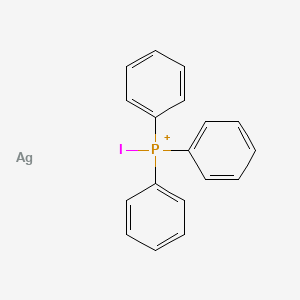
![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)
![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
